molecular formula C26H19N B1507579 4-(Phenanthren-9-yl)-N-phenylaniline

4-(Phenanthren-9-yl)-N-phenylaniline

Cat. No.: B1507579
M. Wt: 345.4 g/mol
InChI Key: UWZZQCHICHIGEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Phenanthren-9-yl)-N-phenylaniline is an organic compound with the molecular formula C30H21N It is a derivative of phenanthrene and phenylamine, characterized by a phenanthrene moiety attached to a phenyl group, which is further connected to another phenyl group through an amine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenanthren-9-yl)-N-phenylaniline typically involves the reaction of (4-Phenanthren-9-yl-phenyl)boronic acid with aniline derivatives under Suzuki-Miyaura coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, like potassium carbonate, in a solvent such as toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques like column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Phenanthren-9-yl)-N-phenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenanthrene derivatives.

Scientific Research Applications

4-(Phenanthren-9-yl)-N-phenylaniline has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Phenanthren-9-yl)-N-phenylaniline involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function. It can also interact with proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    (4-Phenanthren-9-yl)phenylboronic acid: A boronic acid derivative with similar structural features.

    (4-Phenanthren-9-yl)phenylamine: A simpler amine derivative without the additional phenyl group.

Uniqueness

4-(Phenanthren-9-yl)-N-phenylaniline is unique due to its extended conjugated system, which imparts distinct photophysical properties and enhances its potential for applications in materials science and biological imaging. Its structural complexity also allows for diverse chemical modifications, making it a versatile compound for various research and industrial applications .

Properties

Molecular Formula

C26H19N

Molecular Weight

345.4 g/mol

IUPAC Name

4-phenanthren-9-yl-N-phenylaniline

InChI

InChI=1S/C26H19N/c1-2-9-21(10-3-1)27-22-16-14-19(15-17-22)26-18-20-8-4-5-11-23(20)24-12-6-7-13-25(24)26/h1-18,27H

InChI Key

UWZZQCHICHIGEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC4=CC=CC=C4C5=CC=CC=C53

Origin of Product

United States

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